molecular formula C26H23N3O6 B2473355 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate CAS No. 326017-90-7

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate

Cat. No.: B2473355
CAS No.: 326017-90-7
M. Wt: 473.485
InChI Key: YVEZSKMHOIXKLK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthalimide family, known for applications in fluorescence sensing, organic electronics, and bioactive materials . The structure features a naphthalimide core substituted at the 6-position with a piperidine group and at the 2-position with an ethyl ester linked to a 3-nitrobenzoate moiety.

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c30-24-20-9-5-8-19-22(27-12-2-1-3-13-27)11-10-21(23(19)20)25(31)28(24)14-15-35-26(32)17-6-4-7-18(16-17)29(33)34/h4-11,16H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEZSKMHOIXKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C32H37N3O6S
  • Molecular Weight : 591.72 g/mol
  • Structure : The compound features a benzoisoquinoline core with piperidine and dioxo substituents, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as an inhibitor of the cereblon E3 ubiquitin ligase , which plays a critical role in protein degradation pathways. By modulating the activity of this ligase, the compound can influence the degradation of specific proteins involved in disease processes, particularly in cancer.

Key Mechanisms:

  • Inhibition of NS1 Protein : The compound has been identified as an inhibitor of the influenza A virus virulence factor NS1 through activation of host expression of REDD1 (regulated in development and DNA damage responses), which subsequently inhibits the mTORC1 signaling pathway .
  • Cytokine Modulation : It has been suggested that isoindole-imides related to this compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1, potentially offering therapeutic benefits in inflammatory diseases and cancers .

Antiviral Activity

Research indicates that derivatives of the compound exhibit antiviral properties by targeting viral proteins essential for replication. The inhibition of NS1 leads to reduced virulence and replication rates of influenza A virus .

Anticancer Potential

The ability to modulate protein degradation pathways positions this compound as a candidate for cancer therapy. Studies have highlighted its potential in treating various cancers by promoting the degradation of oncogenic proteins .

Cancer Type Mechanism References
MelanomaInhibition of TNF-α production
Multiple MyelomaTargeting cereblon for protein degradation
Solid TumorsModulation of immune response

Case Studies

  • Influenza A Virus Inhibition : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in viral load, confirming its role as an effective antiviral agent against influenza A .
  • Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed decreased viability and increased apoptosis rates, suggesting its effectiveness as a chemotherapeutic agent. The mechanism was linked to the downregulation of key survival pathways mediated by protein degradation via cereblon .

Chemical Reactions Analysis

Formation of the Benzo[de]isoquinoline Core

  • The benzo[de]isoquinoline scaffold is synthesized via cyclization reactions. For example, 1H-benz[de]isoquinoline-2(3H)-acetic acid derivatives are reacted with piperidine in N-methylpyrrolidone (NMP) and triethylamine (TEA) at elevated temperatures (383 K), yielding substituted derivatives with >80% efficiency .

Esterification with 3-Nitrobenzoyl Chloride

  • The ethyl ester intermediate undergoes nucleophilic acyl substitution with 3-nitrobenzoyl chloride, replacing the ethoxy group with the 3-nitrobenzoate moiety. This step typically employs polar aprotic solvents (e.g., DMF) and mild bases (e.g., pyridine) to drive the reaction.

Ester Hydrolysis

The 3-nitrobenzoate ester is susceptible to hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with aqueous NaOH/EtOH yields the corresponding carboxylic acid.

  • Acidic Hydrolysis : HCl in dioxane produces the free acid and ethanol as a byproduct .

Table 2: Hydrolysis Conditions

ConditionReagentsProductNotes
Basic (pH >12)NaOH (2M), EtOH, reflux3-nitrobenzoic acid derivativeComplete in 6 h
Acidic (pH <2)HCl (conc.), dioxane, RTFree carboxylic acid85% yield

Cycloaddition and Ring-Opening Reactions

The naphthalimide core participates in [3+2] cycloadditions with dipolarophiles (e.g., carbonyl ylides):

With Carbonyl Ylides

  • Reacts with in situ-generated carbonyl ylides (from epoxides or diazo compounds) to form spiro-dioxolane derivatives, a reaction facilitated by microwave irradiation .

Example Reaction:

Reactants :

  • Carbonyl ylide (from ethyl pyruvate)

  • Target compound

Conditions :

  • Microwave, 100°C, 30 min

Product :

  • Spiro[dioxolane-isoquinoline] derivative (72% yield) .

Nitro Group Reactivity

The 3-nitrobenzoyl group undergoes classical nitro-group transformations:

Reduction to Amine

  • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-aminobenzoate .

Electrophilic Aromatic Substitution

  • Nitration or sulfonation at the meta position is sterically hindered due to the bulky benzo[de]isoquinoline system .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and nitrobenzene derivatives .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the ester bond, forming 3-nitrobenzoic acid and the parent alcohol.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthalimide Core

Piperidine vs. Piperazine/Morpholine/Pyrrolidine Derivatives

  • Piperidine substitution (as in the target compound) confers a chair conformation to the six-membered ring, stabilizing intermolecular C–H⋯O hydrogen bonds in crystal structures .
  • Piperazine analogs (e.g., compound 8 in ) exhibit increased polarity due to the additional nitrogen, enhancing solubility in polar solvents but reducing thermal stability compared to piperidine derivatives .
  • Morpholine-substituted compounds (e.g., 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate) show redshifted fluorescence due to stronger electron-donating effects .
  • Pyrrolidine derivatives (e.g., ) display reduced steric hindrance, favoring higher bioactivity in plant growth regulation .
Ester Group Modifications
Ester Group Example Compound Key Properties
3-Nitrobenzoate Target compound Strong electron-withdrawing effect; fluorescence quenching; high thermal stability (~421 K melting point)
Ethyl acetate Ethyl [1,3-dioxo-6-(piperidin-1-yl)-...]acetate Moderate polarity; lower melting point (421 K) due to flexible ethyl chain
Methyl 4-benzoate Methyl 4-(1,3-dioxo-6-piperidinyl-...)benzoate Electron-donating methyl group enhances fluorescence intensity; mp 280–282°C
4-Bromobenzoate 2-(6-Morpholino-...)ethyl 4-bromobenzoate Bromine substituent increases molecular weight; potential for halogen bonding in crystal packing
Physicochemical and Spectroscopic Properties
  • Melting Points :
    • Target compound: Estimated >400 K (based on ethyl acetate analog in ).
    • Piperazine derivatives: ~350–380 K due to higher molecular flexibility .
  • NMR Shifts :
    • The 3-nitrobenzoate group in the target compound causes deshielding of adjacent protons, with aromatic signals appearing at δ 8.2–8.6 ppm (cf. methyl benzoate derivatives at δ 7.2–8.2 ppm) .
    • Piperidine protons resonate at δ 1.6–3.3 ppm, consistent across analogs .
  • Mass Spectrometry :
    • Molecular ion peaks for piperidine-substituted naphthalimides are observed at m/z ~366–423 ([M+H]⁺), with fragmentation patterns dominated by ester cleavage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate?

  • Methodology :

  • Step 1 : Bromination of the benzo[de]isoquinoline core at the 6-position using bromine or N-bromosuccinimide under controlled conditions (e.g., DMF solvent, 80°C) .
  • Step 2 : Amination via nucleophilic substitution with piperidine, requiring anhydrous conditions and a catalyst like Pd(OAc)₂ for efficiency .
  • Step 3 : Esterification of the resulting intermediate with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the nitrobenzoate moiety .
  • Validation : Monitor reaction progress via TLC and HPLC, with intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C-H···O bonds observed in orthorhombic Pna2₁ space group) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl protons at δ 1.5–2.5 ppm, nitrobenzoate aromatic signals at δ 8.0–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₈H₂₄N₃O₇: 526.16) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar benzo[de]isoquinoline derivatives?

  • Root Cause Analysis :

  • Variable control : Assess inconsistencies in reaction parameters (e.g., solvent polarity, temperature gradients, catalyst loading) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., Central Composite Design to optimize time, temperature, and reagent ratios) .
  • Case Study : For analogous compounds, yield discrepancies of 20–60% were traced to residual moisture in amination steps, resolved using molecular sieves .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

  • Approach :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent effects on ester hydrolysis kinetics (e.g., explicit water models in GROMACS) .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Experimental Design :

  • In vitro assays : Screen against kinase targets (e.g., PI3K/Akt pathway) using fluorescence polarization assays, referencing structural analogs with IC₅₀ values <10 µM .
  • In silico docking : Perform AutoDock Vina simulations to prioritize targets (e.g., binding affinity to caspase-3 active site) .
  • ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays to assess drug-likeness .

Q. How can researchers optimize reaction scalability while maintaining stereochemical purity?

  • Process Engineering :

  • Continuous Flow Reactors : Minimize side reactions (e.g., epimerization) via precise residence time control (e.g., 5 min at 50°C) .
  • Membrane Separation : Employ nanofiltration to isolate intermediates with >95% enantiomeric excess .
  • In-line Analytics : Integrate PAT tools (e.g., FTIR spectroscopy) for real-time monitoring of nitrobenzoate coupling efficiency .

Data Management & Validation

Q. What frameworks ensure reproducibility in crystallographic data for this compound?

  • Best Practices :

  • CIF Validation : Use checkCIF/PLATON to verify structural parameters (e.g., R-factor <5%, no symmetry errors) .
  • Deposition : Archive raw data in repositories like Cambridge Structural Database (CSD) with DOI linking .
  • Cross-Validation : Compare unit cell parameters (e.g., a=10.959 Å, b=18.037 Å, c=9.333 Å) with published analogs to detect anomalies .

Q. How can chemical software enhance experimental design for derivatives of this compound?

  • Tools & Workflows :

  • Virtual Reaction Screening : Use Schrödinger’s LiveDesign to prioritize synthetic routes with >80% predicted success .
  • Process Simulation : Model solvent recovery and waste minimization using Aspen Plus .
  • Data Security : Implement blockchain-based audit trails for raw spectral data integrity .

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